molecular formula C13H18N2O2 B12126362 2-Amino-1-(morpholin-4-YL)-3-phenylpropan-1-one

2-Amino-1-(morpholin-4-YL)-3-phenylpropan-1-one

Cat. No.: B12126362
M. Wt: 234.29 g/mol
InChI Key: NUAMZZJTBNPSTD-UHFFFAOYSA-N
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Description

2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a morpholine ring, and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine ring and phenyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one
  • 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride

Uniqueness

2-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one is unique due to its specific structural features, including the position of the amino group and the presence of the morpholine ring. These characteristics contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-amino-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAMZZJTBNPSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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